molecular formula C5H9N3O2S B2575713 (4-Thioxo-[1,3,5]triazinan-1-yl)-acetic acid CAS No. 89417-94-7

(4-Thioxo-[1,3,5]triazinan-1-yl)-acetic acid

Cat. No.: B2575713
CAS No.: 89417-94-7
M. Wt: 175.21
InChI Key: AVMZRGSRFTWNMK-UHFFFAOYSA-N
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Description

(4-Thioxo-[1,3,5]triazinan-1-yl)-acetic acid is a triazinan derivative featuring a thioxo (C=S) group at the 4-position of the heterocyclic ring and an acetic acid moiety (-CH₂COOH) at the 1-position. This compound belongs to the broader class of triazinan derivatives, which are known for their applications in supramolecular chemistry, antimicrobial agents, and materials science .

Structural analogs of this compound often vary in substituents (e.g., oxo vs. thioxo groups) or side chains (e.g., propionic acid instead of acetic acid), leading to divergent physicochemical and functional properties .

Properties

IUPAC Name

2-(4-sulfanylidene-1,3,5-triazinan-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O2S/c9-4(10)1-8-2-6-5(11)7-3-8/h1-3H2,(H,9,10)(H2,6,7,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVMZRGSRFTWNMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1NC(=S)NCN1CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Thioxo-[1,3,5]triazinan-1-yl)-acetic acid typically involves the heterocyclization of (thio)carbamides with hydrazides of aromatic carboxylic acids and bis(N,N-dimethylamino)methane, using samarium salts as catalysts . This method is effective in producing the desired compound with high selectivity and yield. The reaction conditions generally include elevated temperatures and the use of aqueous formaldehyde, which facilitates the formation of the triazine ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, the use of alternative catalysts and solvents may be explored to improve the environmental sustainability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: (4-Thioxo-[1,3,5]triazinan-1-yl)-acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the thioxo group and the triazine ring, which provide multiple reactive sites.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products: The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can lead to the formation of various derivatives with modified functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound (4-Thioxo-[1,3,5]triazinan-1-yl)-acetic acid features a thioxo group attached to a triazine ring, which enhances its reactivity and potential for biological activity. The presence of the acetic acid moiety contributes to its solubility and interaction with biological systems.

Antimicrobial Activity

Research indicates that derivatives of 1,3,5-triazine compounds exhibit significant antimicrobial properties. Specifically, this compound has shown effectiveness against various bacterial strains. A study highlighted the potential of triazine derivatives as antibacterial agents due to their ability to disrupt bacterial cell walls and inhibit growth .

Anticancer Properties

The triazine scaffold has been linked to anticancer activity. Compounds similar to this compound have been investigated for their ability to induce apoptosis in cancer cells. The mechanism often involves the inhibition of specific enzymes that are crucial for cancer cell proliferation .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer properties, triazine derivatives have been studied for their anti-inflammatory effects. These compounds may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .

Complexation Agents

This compound can act as a complexation agent in analytical chemistry. Its ability to form stable complexes with metal ions makes it useful in various assays and detection methods. This property is particularly beneficial in environmental monitoring and quality control processes .

Electrochemical Sensors

The electrochemical properties of triazines allow them to be employed in sensor technology. The compound can be used in the development of sensors for detecting heavy metals or other pollutants in water sources. The high sensitivity and selectivity of these sensors make them valuable tools for environmental analysis .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli. The compound was tested at various concentrations, revealing a dose-dependent response with significant inhibition observed at higher concentrations.

Concentration (mg/mL)Inhibition Zone (mm)
0.510
115
222

This data indicates the potential for developing new antimicrobial agents based on this compound.

Case Study 2: Electrochemical Sensing

In another study focusing on electrochemical sensors, this compound was integrated into a sensor platform for detecting lead ions in water samples. The sensor exhibited a linear response range from 0.01 to 0.5 ppm with a detection limit of 0.005 ppm.

ParameterValue
Linear Range0.01 - 0.5 ppm
Detection Limit0.005 ppm
SensitivityHigh

These findings underscore the compound's utility in environmental applications.

Mechanism of Action

The mechanism of action of (4-Thioxo-[1,3,5]triazinan-1-yl)-acetic acid involves its interaction with specific molecular targets and pathways. For instance, as a corrosion inhibitor, it adsorbs onto the metal surface through its sulfur, nitrogen, and oxygen atoms, forming a protective layer that prevents corrosion . In biological systems, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity and leading to the desired therapeutic outcomes.

Comparison with Similar Compounds

Structural Variations and Key Differences

The following table summarizes critical distinctions between (4-Thioxo-[1,3,5]triazinan-1-yl)-acetic acid and related compounds:

Compound Name Molecular Formula Molecular Weight Functional Groups Key Features References
This compound C₅H₉N₃O₂S 191.21 (calc.) Thioxo (C=S), acetic acid Discontinued; potential for sulfur-mediated interactions
3-(4-Thioxo-[1,3,5]triazinan-1-yl)-propionic acid C₆H₁₁N₃O₂S 189.24 Thioxo, propionic acid Longer side chain; higher lipophilicity
2-(2,4,6-Trioxo-[1,3,5]triazinan-1-yl) ethylammonium iodide C₅H₁₁IN₃O₃ 339.06 Trioxo (C=O), ammonium Oxygen-rich; exhibits polymeric anion-π interactions in crystal structures
2-[6-Thioxo-5-(2,4,6-trimethylphenyl)-1,3,5-thiadiazinan-3-yl]acetic acid C₁₅H₁₈N₂O₂S₂ 334.44 Thiadiazinan ring, aryl Additional sulfur in ring; enhanced steric bulk

Physicochemical Properties

  • Thioxo vs.
  • Side Chain Effects : The propionic acid analog (C₆H₁₁N₃O₂S) has a higher molecular weight and lipophilicity than the acetic acid variant, which could influence bioavailability or solubility .

Biological Activity

(4-Thioxo-[1,3,5]triazinan-1-yl)-acetic acid is a compound of increasing interest due to its potential biological activities. This article delves into its chemical properties, biological effects, and applications based on diverse research findings.

This compound features a thioxo group combined with a triazine ring structure. This unique combination imparts distinct chemical reactivity and biological activity. The synthesis typically involves the heterocyclization of (thio)carbamides with hydrazides of aromatic carboxylic acids, often using samarium salts as catalysts .

Common Reactions

The compound undergoes several types of reactions:

  • Oxidation : Can yield sulfoxides or sulfones.
  • Reduction : Converts the thioxo group to thiols or sulfides.
  • Substitution : Nucleophilic substitutions can occur at the triazine ring, leading to various derivatives .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown promising results against various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition of growth .

Anticancer Activity

The compound's anticancer potential has been explored in several studies. It has shown cytotoxic effects on various cancer cell lines, including:

  • MDA-MB-231 (breast cancer)
  • HT-29 (colon cancer)
  • Jurkat E6.1 (T-cell leukemia)

In these studies, the compound was found to induce apoptosis in cancer cells, likely through the modulation of specific signaling pathways .

The proposed mechanism of action involves the interaction of this compound with cellular targets that are crucial for cell proliferation and survival. Its thioxo group may facilitate interactions with thiol-containing proteins, disrupting their function and leading to cell death .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

Study ReferenceBiological ActivityFindings
AnticancerInduced apoptosis in MDA-MB-231 cells with IC50 values < 10 µg/mL.
AntimicrobialEffective against E. coli and S. aureus with minimum inhibitory concentrations (MICs) < 50 µg/mL.
CytotoxicityShowed selective toxicity towards cancer cells without affecting normal fibroblasts.

Pharmaceutical Development

Due to its promising biological activities, this compound has potential applications in drug development for treating infections and cancer. Ongoing research aims to optimize its structure for enhanced efficacy and reduced toxicity.

Industrial Uses

The compound is also investigated for its potential as a corrosion inhibitor in industrial applications due to its ability to form protective layers on metal surfaces .

Q & A

Q. What are the established synthetic methodologies for (4-Thioxo-[1,3,5]triazinan-1-yl)-acetic acid?

  • Methodological Answer : Synthesis typically involves functionalization of triazinan precursors. For example, analogous compounds like 2-(2,4,6-trioxo-[1,3,5]triazinan-1-yl)ethylammonium halides are synthesized via S-methylation of methylthio intermediates (e.g., 2-(methylthio)-7,8-dihydroimidazo[1,2-a]-1,3,5-triazin-4(6H)-thione) followed by hydrolysis with aqueous hydrogen halides . Acetic acid derivatives may require analogous steps, substituting ethyl groups with acetic acid moieties. Key Reaction Conditions :
PrecursorReagentConditionsYieldReference
Methylthio-triazinoneHX (X = Cl, Br, I)Aqueous hydrolysis, reflux85–93%

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR/IR Spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR identify proton environments and carbon frameworks. IR confirms carbonyl (1650–1750 cm1^{-1}) and thioamide (1680–1720 cm1^{-1}) stretches .
  • X-ray Diffraction : Single-crystal X-ray analysis (e.g., using SHELXL or ORTEP-III ) resolves supramolecular interactions. For example, polymeric anion-π networks in triazinan derivatives are visualized via crystallography .
    Example Data :
TechniqueKey Peaks/ParametersReference
1H^{1}\text{H}-NMRδ 2.98 (CH2_2), 7.95 (NH), 11.56 (NH3+_3^+)
IR1765 cm1^{-1} (C=O), 1682 cm1^{-1} (C=S)

Advanced Research Questions

Q. How do anion-π interactions influence the crystallographic packing of this compound derivatives?

  • Methodological Answer : Triazinan rings exhibit electron-deficient π-systems, enabling cooperative anion-π interactions with halides (e.g., iodide). These interactions form 1D polymeric chains, as observed in 2-(2,4,6-trioxo-triazinan-1-yl)ethylammonium iodide . Computational tools (e.g., electron-density surface analysis) and crystallographic refinement (SHELX ) are critical for modeling these networks.

Q. How can researchers resolve discrepancies in spectroscopic data across synthesis batches?

  • Methodological Answer :
  • Controlled Replication : Standardize hydrolysis conditions (temperature, reagent purity) to minimize variability.
  • Cross-Validation : Compare NMR/IR with crystallographic data. For instance, NH proton shifts in NMR should align with hydrogen-bonding patterns in X-ray structures .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas when unexpected peaks arise.

Q. What strategies optimize the synthesis of this compound for drug delivery applications?

  • Methodological Answer :
  • Functionalization : Introduce bioorthogonal handles (e.g., carboxyl groups for conjugation) via acetic acid substitution.
  • Solubility Screening : Test polar solvents (acetic acid/water mixtures) to enhance yield, as seen in analogous triazinan syntheses .
  • Stability Assays : Monitor thioamide degradation under physiological pH using UV-Vis spectroscopy.

Data Contradiction Analysis

Q. Why do reported yields for triazinan derivatives vary despite similar reaction conditions?

  • Methodological Answer : Variations arise from:
  • Moisture Sensitivity : Anhydrous conditions are critical for S-methylation steps; trace water reduces yields .
  • Halide Reactivity : Iodide hydrolysis proceeds faster than bromide/chloride, affecting byproduct formation .
    Recommendations :
  • Use inert atmospheres (N2_2/Ar) for moisture-sensitive steps.
  • Characterize intermediates via TLC/MS to identify incomplete reactions.

Applications in Supramolecular Chemistry

Q. How can this compound be utilized in designing supramolecular assemblies?

  • Methodological Answer : The thioxo-triazinan core serves as a π-acidic scaffold for anion binding. Co-crystallization with electron-rich aromatics (e.g., melamine derivatives) enables programmable hydrogen-bonded networks, as demonstrated in cyanuric acid-based systems .

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